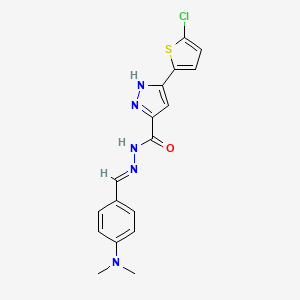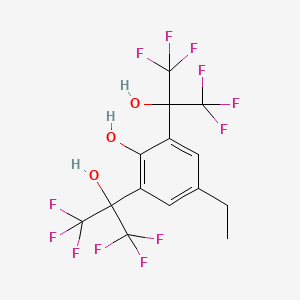![molecular formula C22H18BrClN4O3 B11639771 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、ピラノ[2,3-c]ピラゾールコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つは鈴木・宮浦カップリング反応であり、これは炭素-炭素結合の形成に広く使用されています 。この反応は、パラジウム触媒と塩基の存在下、アリールハライドと有機ホウ素化合物をカップリングさせることを含みます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限にするために鈴木・宮浦カップリング反応条件の最適化を伴う可能性があります。これには、最良の触媒、溶媒、反応温度を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。
化学反応の分析
反応の種類
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入する可能性があります。
還元: この反応は、酸素含有官能基を除去するか、水素原子を追加する可能性があります。
置換: この反応は、1つの官能基を別の官能基に置き換える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果に大きく影響を与える可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
医学: 抗がん作用や抗炎症作用など、潜在的な治療効果について調査されています。
工業: 熱安定性や電気伝導率の向上など、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合し、その活性を調節することで効果を発揮し、細胞経路とプロセスを変化させる可能性があります。
類似化合物との比較
類似化合物
- 6-アミノ-4-{4-[(4-クロロベンジル)オキシ]-3-メトキシフェニル}-3-プロピル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル .
- 6-アミノ-4-{4-[(4-クロロベンジル)オキシ]-3-エトキシフェニル}-3-プロピル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル .
独自性
6-アミノ-4-{3-ブロモ-4-[(2-クロロベンジル)オキシ]-5-メトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルを他の類似化合物とは異なるものにするのは、その特定の置換パターンであり、これは独自の化学的特性と生物学的活性をもたらす可能性があります。この独自性は、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C22H18BrClN4O3 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC名 |
6-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrClN4O3/c1-11-18-19(14(9-25)21(26)31-22(18)28-27-11)13-7-15(23)20(17(8-13)29-2)30-10-12-5-3-4-6-16(12)24/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChIキー |
KHHZMMXSWVLPCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
